4-(Carboxymethylthio)dexamethasone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
131467-45-3 |
|---|---|
Molecular Formula |
C24H31FO7S |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
2-[[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-4-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C24H31FO7S/c1-12-8-15-13-4-5-14-20(33-11-19(30)31)16(27)6-7-21(14,2)23(13,25)17(28)9-22(15,3)24(12,32)18(29)10-26/h6-7,12-13,15,17,26,28,32H,4-5,8-11H2,1-3H3,(H,30,31)/t12-,13+,15+,17+,21+,22+,23+,24+/m1/s1 |
InChI Key |
YNWPGLLPEDRZEY-AHAMZHHVSA-N |
SMILES |
CC1CC2C3CCC4=C(C(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)SCC(=O)O |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=C(C(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)SCC(=O)O |
Canonical SMILES |
CC1CC2C3CCC4=C(C(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)SCC(=O)O |
Synonyms |
(((11beta,16alpha)-9-fluoro-11,17,21-trihydroxy-16-methyl-3,20-dioxopregn-1,4-dien-4-yl)thio)acetic acid 4-(carboxymethylthio)dexamethasone 4-CMTDM |
Origin of Product |
United States |
Molecular and Cellular Research Mechanisms Involving Dexamethasone Derivatives
Exploration of Molecular Interactions with Biological Targets
Glucocorticoid Receptor Binding Investigations and Affinity Modulation by Dexamethasone (B1670325) Analogues
Dexamethasone and its analogues exert their effects primarily through binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. mdpi.com The binding affinity of various steroids to the GR has been a subject of extensive research, as it often correlates with their anti-inflammatory potency. nih.gov
The structure of the steroid molecule significantly influences its binding affinity. For instance, the introduction of a 17α-hydroxyl or 21-hydroxyl group generally increases affinity, while esterification at these positions can have variable effects. nih.gov Although dexamethasone itself exhibits high affinity for the GR, structural modifications can modulate this interaction. mdpi.comnih.gov Studies have shown that even minor changes to the steroid's chemical structure can alter its binding characteristics and, consequently, its biological activity. nih.gov
The binding of a glucocorticoid agonist like dexamethasone to the ligand-binding domain of the GR induces a conformational change in the receptor. This change facilitates the dissociation of chaperone proteins and allows the receptor-ligand complex to translocate to the nucleus, where it can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) to regulate gene expression. mdpi.com
Table 1: Relative Binding Affinity of Various Steroids to the Glucocorticoid Receptor
| Compound | Relative Binding Affinity (RBA) % (Dexamethasone = 100) |
| Dexamethasone | 100 |
| Beclomethasone dipropionate | 140 |
| Hydrocortisone | Data not available in provided sources |
| Prednisolone | Data not available in provided sources |
| Triamcinolone Acetonide | Data not available in provided sources |
| Corticosterone | Data not available in provided sources |
This table is based on available data for a limited number of compounds and is for illustrative purposes. The relative binding affinities can vary depending on the experimental conditions and cell types used. nih.gov
Modulation of Cellular Signaling Pathways (e.g., NF-κB Pathway) in Response to Glucocorticoid Agonists
A crucial mechanism of the anti-inflammatory action of glucocorticoids is their interference with pro-inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including cytokines, chemokines, and adhesion molecules.
Glucocorticoid agonists like dexamethasone can inhibit NF-κB signaling through several mechanisms. One of the primary modes of action is the direct interaction of the activated GR with NF-κB subunits, leading to the inhibition of their transcriptional activity. This "transrepression" mechanism is thought to be central to the anti-inflammatory effects of glucocorticoids and is distinct from the GR's direct DNA binding (transactivation).
Studies have demonstrated that dexamethasone can effectively inhibit the activation of NF-κB induced by various stimuli, such as tumor necrosis factor-alpha (TNFα) and CD40L. nih.gov The inhibitory potency of different glucocorticoids on NF-κB activation often correlates with their GR binding affinity.
Table 2: Inhibition of NF-κB Activation by Glucocorticoid Agonists
| Compound | IC50 for TNFα-induced NF-κB activation (nM) | IC50 for CD40L-induced NF-κB activation (nM) |
| Dexamethasone | ~1 | ~1 |
| Triamcinolone Acetonide | ~1 | ~1 |
| Beclomethasone dipropionate | ~0.5 | ~0.5 |
| Hydrocortisone | ~20 | ~1 |
| Prednisolone | ~30 | ~1 |
Data adapted from a study using sensor cells to measure NF-κB activation. nih.gov IC50 values represent the concentration of the compound that inhibits 50% of the maximal response.
Cellular Response Studies in In Vitro Models
Investigations in Immune Cell Lines Regarding Inflammatory Mediator Modulation
The anti-inflammatory effects of dexamethasone and its derivatives are readily observable in in vitro studies using various immune cell lines. These studies provide valuable insights into how these compounds modulate the production and release of key inflammatory mediators.
In peripheral blood mononuclear cells (PBMCs), T cells, and macrophages, dexamethasone has been shown to suppress the production of a wide array of pro-inflammatory cytokines, including interleukin-2 (B1167480) (IL-2), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). nih.govnih.gov This suppression is a direct consequence of the GR-mediated inhibition of transcription factors like NF-κB and AP-1.
Table 3: Modulation of Inflammatory Mediators by Dexamethasone in Immune Cells
| Cell Type | Inflammatory Mediator | Effect of Dexamethasone | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Pro-inflammatory cytokines (e.g., TNF-α, IL-2) | Inhibition of production | nih.gov |
| T cells | IFN-γ | Reduction of production | nih.gov |
| Macrophages | Pro-inflammatory cytokines | Inhibition of production | nih.gov |
| PBMCs | Genes related to cytotoxicity (e.g., GZMA) | Attenuation of expression | nih.gov |
Studies on Transporter Protein (e.g., P-glycoprotein) Modulation at the Cellular Level
P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, plays a significant role in drug disposition and resistance. mdpi.com Dexamethasone has been shown to be both a substrate and a modulator of P-gp expression and activity.
In various in vitro models, including retinal pigment epithelium cells and brain endothelial cells, dexamethasone treatment has been observed to increase the expression and functional activity of P-gp. nih.govarvojournals.org This induction appears to be mediated through the glucocorticoid receptor and the pregnane (B1235032) X receptor (PXR). arvojournals.org The upregulation of P-gp by dexamethasone can have significant implications for the transport and efficacy of other drugs that are P-gp substrates. researchgate.net
The modulation of P-gp by dexamethasone is not always straightforward and can be cell-type specific. For instance, a short-term treatment of an immortalized rat brain endothelial cell line with dexamethasone resulted in decreased uptake of a P-gp substrate without a corresponding increase in P-gp expression, suggesting a more rapid, post-translational mechanism of P-gp activation, potentially involving protein kinase C (PKC). nih.gov
Table 4: Modulation of P-glycoprotein by Dexamethasone in In Vitro Models
| Cell Line | Effect on P-gp Expression | Effect on P-gp Activity | Proposed Mechanism | Reference |
| Human Retinal Pigment Epithelium (D407) | Increased | Increased | GR and PXR dependent | arvojournals.org |
| Rat Brain Endothelial Cells (GPNT) | No change (short-term) | Decreased substrate uptake (functional activation) | PKC-dependent pathway | nih.gov |
| Rat Brain Microvascular Endothelial Cells | Increased | Increased | GR and PXR dependent | nih.gov |
Computational and in Silico Modeling in 4 Carboxymethylthio Dexamethasone Research
Structure-Activity Relationship (SAR) Prediction for Dexamethasone (B1670325) Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For dexamethasone derivatives, SAR helps to identify the key functional groups and structural features responsible for their glucocorticoid and mineralocorticoid effects.
Key SAR Findings for Glucocorticoids:
Steroid Nucleus: The core tetracyclic structure of 1,2-cyclopentanoperhydrophenanthrene is essential for activity. uomustansiriyah.edu.iq
C3-OH Group: An aromatic ring with a hydroxyl group at the C-3 position is critical for binding to the glucocorticoid receptor (GR). uomustansiriyah.edu.iq
17β-Hydroxyl Group: This group, maintained at a specific distance from the C3-OH, is crucial for activity. uomustansiriyah.edu.iq
9α-Fluoro Group: The introduction of a fluorine atom at the 9α position significantly enhances both glucocorticoid and mineralocorticoid activity. This is a hallmark of dexamethasone. uomustansiriyah.edu.iq
16α-Methyl Group: This modification, present in dexamethasone, primarily eliminates mineralocorticoid (salt-retaining) activity without negatively impacting glucocorticoid potency.
C21-Hydroxyl Group: The hydroxyl group at position C21 is a common site for modification to create prodrugs or conjugates, such as 4-(Carboxymethylthio)dexamethasone. Linking different moieties at this position can alter solubility, stability, and targeting. nih.gov Studies on other C21-linked derivatives have shown that the nature of the substituent can modulate anti-inflammatory and antimicrobial properties. nih.gov
For this compound, the addition of the carboxymethylthio group at the C21 position is predicted to alter its physicochemical properties, such as polarity and charge, which in turn influences its pharmacokinetics and receptor interaction. SAR studies would aim to quantify how this specific thioether linkage and terminal carboxyl group affect binding affinity to the glucocorticoid receptor compared to the parent dexamethasone.
Molecular Docking and Molecular Dynamics Simulations of Compound-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a dexamethasone derivative, and its biological target, typically the glucocorticoid receptor (GR).
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, estimating the strength of the interaction through a docking score. In studies of dexamethasone with the GR, docking reveals key amino acid residues involved in binding. For instance, hydrogen bonds are consistently observed with residues like ASN564, GLN642, ARG611, and THR739. nih.gov In a hypothetical docking of this compound, the model would predict how the extended carboxymethylthio group interacts with residues at the edge of the binding pocket, potentially forming additional hydrogen bonds or electrostatic interactions via its terminal carboxylate group.
| Target Protein | Ligand | Docking Score (kcal/mol) | Binding Free Energy (MM-GBSA, kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|---|
| Glucocorticoid Receptor | Dexamethasone | -14.7 | -147.48 | ASN564, GLN642, ARG611, THR739 | nih.govnih.gov |
| SARS-CoV-2 Main Protease (Mpro) | Dexamethasone | -6.7 | -66.45 | ASN142, GLU166, CYS44 | nih.gov |
| Interleukin-6 (IL-6) | Dexamethasone | -3.6 | -53.03 | GLN175, ASP34, LEU33 | nih.gov |
| SARS-CoV-2 Main Protease (Mpro) | Dexamethasone Derivative D5 | -12.1 | Not Reported | Not Reported | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design and Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the quantitative chemical features (descriptors) of a series of compounds with their biological activities. nih.gov A robust QSAR model can be used to predict the activity of newly designed, unsynthesized compounds and to guide the rational design of more potent derivatives.
The process involves:
Data Set Preparation: A set of molecules with known activities (e.g., IC₅₀ values) is divided into a training set (to build the model) and a test set (to validate it). nih.gov
Descriptor Calculation: Various physicochemical, electronic, and structural descriptors are calculated for each molecule.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create a mathematical equation relating the descriptors to the biological activity. nih.gov
Model Validation: The model's predictive power is assessed using the test set and statistical metrics like the correlation coefficient (R²) and the cross-validated R² (Q²).
While no specific QSAR model for this compound has been published, this methodology would be essential for optimizing its structure. By synthesizing a series of related thioether derivatives of dexamethasone and measuring their activity, a QSAR model could be developed. Such a model could identify which descriptors—for example, lipophilicity (LogP), polar surface area, or specific atomic charges—are most critical for activity. This would enable the in silico design of new derivatives with potentially enhanced potency or improved pharmacokinetic profiles.
Virtual Screening Approaches for Ligand Identification and Optimization
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com This approach can be ligand-based or structure-based.
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein to dock thousands or millions of compounds from a database. The compounds are then ranked based on their docking scores, and the top candidates are selected for experimental testing. nih.gov This approach has been used to identify potential inhibitors for targets relevant to dexamethasone's therapeutic areas.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, a known active ligand can be used as a template to find other compounds with similar shapes or physicochemical properties.
In the context of this compound, once an initial hit is established, virtual screening could be used to explore chemical space around this scaffold. For example, a library of different thio-linked side chains could be virtually screened to identify modifications that might improve binding affinity or selectivity for the glucocorticoid receptor over other steroid receptors. This process significantly accelerates the hit-to-lead optimization phase of drug discovery. nih.gov
Integration of Computational Methods with Experimental Data in Chemical Biology
The true power of in silico modeling lies in its integration with experimental validation. Computational predictions provide hypotheses that can be tested in the lab, and experimental results, in turn, can be used to refine and improve the computational models.
The cycle typically works as follows:
Prediction: Computational models (docking, MD, QSAR) predict the binding affinity and activity of a novel compound like this compound. nih.gov
Synthesis: The compound is synthesized using established chemical methods, such as conjugating a thio-containing linker to the C21 position of dexamethasone. mdpi.com
Experimental Validation: The synthesized compound is tested in vitro for its biological activity (e.g., binding affinity to the GR, anti-inflammatory effects in cell-based assays).
Model Refinement: The experimental data is fed back into the computational model. If the predictions did not match the results, the model parameters are adjusted. For example, if a QSAR model poorly predicted the activity, the descriptors might be re-evaluated or a different modeling algorithm chosen. nih.gov
This iterative cycle of prediction and experimentation accelerates the drug discovery process, saves resources, and leads to a deeper understanding of the molecular mechanisms of action. Studies on dexamethasone have demonstrated the importance of this integration, where computational predictions of its binding to various viral and host proteins have prompted further in vitro investigation. nih.govnih.gov
Application of 4 Carboxymethylthio Dexamethasone in Preclinical Research Models Non Human, Non Clinical Outcome Focus
In Vitro Cellular and Tissue Culture System Applications
No information is available in the searched scientific literature regarding the use of 4-(Carboxymethylthio)dexamethasone in in vitro immunological research models to study cellular responses such as T-cell proliferation and cytokine expression.
There are no findings in the searched literature that describe the application of this compound in cell-based assays for the purpose of investigating the mechanisms of glucocorticoid action.
In Vivo Model Systems for Analytical Method Validation and Mechanistic Exploration
The search did not yield any studies on the use of non-human animal models for the development or validation of bioanalytical methods for this compound, including tissue distribution studies.
No research was found that investigates the biological responses, such as specific protein expression or pathway modulation, to this compound in animal models as research tools.
Table of Compounds Mentioned:
Since no relevant information was found for the specified compound, a table of compounds cannot be generated.
Future Directions and Emerging Research Avenues for 4 Carboxymethylthio Dexamethasone
Development of Advanced Analytical Probes and Detection Systems
The functionalized nature of 4-(carboxymethylthio)dexamethasone makes it an ideal hapten for the development of highly specific immunoassays. A notable application has been the creation of a sensitive and simple enzyme immunoassay for the direct quantification of dexamethasone (B1670325) in serum. nih.gov In this approach, this compound was conjugated to bovine serum albumin (BSA), a carrier protein, to produce an immunogen that elicited the production of highly specific antibodies in rabbits. nih.gov
These antibodies, in conjunction with an alkaline phosphatase-labeled dexamethasone tracer, form the basis of a competitive enzyme immunoassay. The assay's sensitivity, with a minimum detection limit of 2 picograms per tube, showcases the potential of this hapten in creating robust analytical tools. nih.gov The measurable range of approximately 0.13 to 10 micrograms/dl, even with potential cross-reactivity with other steroids like cortisol, demonstrates its practical utility in clinical and research settings. nih.gov Future research in this area could focus on developing monoclonal antibodies to further enhance specificity and reduce cross-reactivity, leading to even more precise and reliable detection systems for dexamethasone and its metabolites.
Exploration of Novel Synthetic Routes and Derivatization Strategies for Enhanced Research Utility
The synthesis of this compound is a critical step in its utilization as a research tool. While specific details of its synthesis are proprietary to some research, the general principles of steroid modification and hapten synthesis provide a framework for its preparation. nih.govqub.ac.uk The introduction of the carboxymethylthio group likely involves the reaction of a suitable dexamethasone precursor with a sulfur-containing nucleophile.
The versatility of the carboxyl group in this compound opens up a plethora of derivatization possibilities to enhance its research utility. This functional handle can be readily coupled to a wide array of molecules using standard carbodiimide (B86325) chemistry or other bioconjugation techniques. nih.gov For instance, it can be conjugated to:
Fluorescent dyes: to create probes for visualizing the subcellular localization and trafficking of glucocorticoid receptors.
Biotin: for use in affinity purification and pull-down assays to identify novel protein interaction partners of dexamethasone.
Photoaffinity labels: to covalently trap and identify binding partners within complex biological mixtures.
Solid supports: for the development of affinity chromatography columns to purify glucocorticoid receptors or other dexamethasone-binding proteins.
These derivatization strategies would generate a toolkit of chemical probes to investigate the multifaceted roles of glucocorticoids in health and disease with greater precision.
Integration with Multi-Omics Data for Comprehensive Mechanistic Understanding of Steroid Action
The actions of corticosteroids like dexamethasone are complex, involving the regulation of numerous genes and signaling pathways. nih.gov A comprehensive understanding of these effects requires a systems-level approach, integrating data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. While direct multi-omics studies involving this compound have not yet been reported, its potential in this arena is significant.
By conjugating this compound to affinity tags, researchers can perform targeted proteomics experiments to map the dexamethasone interactome in different cell types and tissues. This would provide a more complete picture of the proteins that mediate or are modulated by glucocorticoid signaling. Furthermore, metabolomics studies following treatment with this compound-based probes could reveal novel metabolic pathways regulated by glucocorticoids.
The integration of these datasets will be crucial for building comprehensive models of steroid action and for understanding the molecular basis of both the therapeutic effects and the adverse side effects of glucocorticoid therapy. nih.gov This knowledge could ultimately lead to the development of more selective glucocorticoid modulators with improved therapeutic profiles.
Role in Advanced Chemical Biology Tools and Drug Discovery Methodologies
The unique properties of this compound position it as a valuable component in the development of advanced chemical biology tools and its application in modern drug discovery methodologies. Its ability to be tethered to various functional moieties allows for the creation of sophisticated probes to dissect complex biological processes.
In the realm of drug discovery, this compound can be utilized in several ways:
High-throughput screening: Immobilized this compound on a solid support could be used in binding assays to screen for new small molecules that modulate the interaction of dexamethasone with its receptors.
Fragment-based drug discovery: The dexamethasone core of the molecule can serve as a starting point for the design of novel glucocorticoid receptor ligands. The carboxymethylthio linker provides a convenient attachment point for fragment libraries, allowing for the exploration of new chemical space around the steroid scaffold.
Targeted drug delivery: Conjugating this compound to targeting ligands, such as antibodies or peptides that recognize specific cell surface receptors, could enable the targeted delivery of dexamethasone to specific tissues or cell types, thereby minimizing systemic side effects. nih.gov
The development of such innovative tools and methodologies based on the this compound scaffold holds the promise of accelerating the discovery of next-generation steroid-based therapies with enhanced efficacy and safety.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing 4-(Carboxymethylthio)dexamethasone?
- Methodological Answer : Synthesis typically involves derivatization of dexamethasone with carboxymethylthio groups under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, infrared spectroscopy (IR) for functional group analysis, and high-performance liquid chromatography (HPLC) for purity assessment. For reproducibility, follow protocols from synthetic chemistry guides, such as those specifying full experimental procedures (e.g., yields, melting points, and spectral data assignments) .
Q. How is this compound utilized as a hapten in immunoassays for dexamethasone detection?
- Methodological Answer : The compound acts as a synthetic hapten conjugated to carrier proteins (e.g., bovine serum albumin) to generate antibodies. Competitive enzyme immunoassays (EIAs) are designed where the hapten competes with free dexamethasone for antibody binding. Optimization involves validating cross-reactivity profiles and sensitivity thresholds using plasma or serum samples, as demonstrated in cortisol and dexamethasone EIAs .
Q. What analytical techniques are critical for verifying the structural integrity of this compound?
- Methodological Answer : Beyond NMR and IR, mass spectrometry (MS) confirms molecular weight, while X-ray crystallography (if applicable) resolves stereochemical details. Cross-reference data with established databases (e.g., Reaxys or SciFinder) to validate novelty or confirm agreement with prior literature .
Advanced Research Questions
Q. How can cross-reactivity in immunoassays using this compound be systematically minimized?
- Methodological Answer : Perform epitope mapping to identify antibody binding regions. Modify the hapten’s carboxymethylthio side chain or introduce steric hindrance groups to reduce cross-reactivity with structurally similar corticosteroids. Validate using panels of related steroids (e.g., prednisolone, betamethasone) and statistical analysis of dose-response curves .
Q. What computational strategies predict the stability and reactivity of this compound derivatives?
- Methodological Answer : Density functional theory (DFT) calculations model electronic properties and reaction pathways. Molecular dynamics simulations assess conformational stability in physiological environments. Compare results with experimental data (e.g., NMR chemical shifts or hydrolysis rates) to refine predictive accuracy .
Q. How do pharmacokinetic parameters of this compound compare to its parent compound, dexamethasone, in preclinical models?
- Methodological Answer : Conduct population pharmacokinetic studies in animal models, measuring absorption, distribution, and elimination profiles. Use compartmental modeling to account for metabolic differences introduced by the carboxymethylthio moiety. Cross-reference with dexamethasone’s established pharmacokinetics, adjusting for altered solubility and protein binding .
Q. What experimental designs are optimal for assessing the anti-inflammatory efficacy of this compound derivatives?
- Methodological Answer : Use in vitro models (e.g., LPS-stimulated macrophages) to measure cytokine suppression (IL-6, TNF-α). In vivo, apply murine inflammation models (e.g., carrageenan-induced paw edema) with dose-ranging studies. Include dexamethasone as a positive control and analyze dose-response relationships using nonlinear regression .
Methodological Notes
- Synthesis & Characterization : Always validate new compounds against spectral databases (SciFinder/Reaxys) and adhere to IUPAC naming conventions .
- Immunoassay Development : Prioritize antibody affinity measurements (e.g., surface plasmon resonance) to ensure assay specificity .
- Data Reproducibility : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management, leveraging platforms like Chemotion ELN for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
